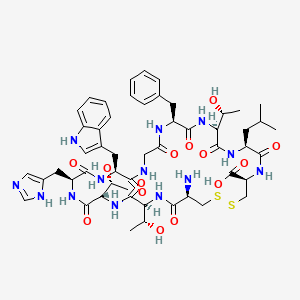

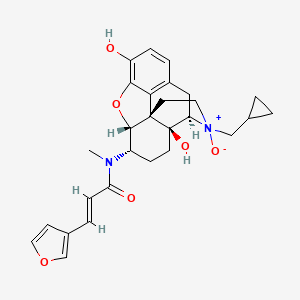

H-Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The peptide, with the sequence CTTHWGFTLC , consists of ten amino acids. It contains a disulfide bond between the cysteine residues at the N- and C-termini. This peptide has been studied for its inhibitory effects on matrix metalloproteinases (MMPs), specifically MMP2 and MMP9 .

Synthesis Analysis

The peptide is synthesized using solid-phase peptide synthesis (SPPS). Sequential addition of protected amino acids occurs on a solid support, with the C-terminal cysteine anchored to a resin. After deprotection and cleavage, the peptide is obtained .

Molecular Structure Analysis

The peptide’s molecular formula is C52H71N13O14S2 , with a molecular weight of 1166.35 g/mol . The disulfide bond contributes to its three-dimensional structure .

Chemical Reactions Analysis

The peptide’s inhibitory activity against MMP2 and MMP9 is noteworthy. It specifically targets these gelatinases, which play crucial roles in tumor progression, angiogenesis, and tissue remodeling. The HWGF domain shared by this peptide and other MMP inhibitors underscores its relevance .

Physical And Chemical Properties Analysis

Scientific Research Applications

Hypothalamic Polypeptide Research

A study on a peptide isolated from ovine hypothalamus, similar in structure to H-Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys-OH, found that it inhibits the secretion of immunoreactive rat or human growth hormones both in vitro and in vivo. This peptide, with a slightly different sequence, demonstrates the potential impact of similar peptides on growth hormone regulation (Brazeau et al., 1973).

Somatostatin Analogues

Another research explored somatostatin (SRIF) agonists, closely related to the queried peptide, finding that certain analogues show high affinity and selectivity for human somatostatin receptors. This suggests potential applications in targeting these receptors for therapeutic purposes (Érchegyi et al., 2003).

Immunophin Binding to T Lymphocytes

A synthetic peptide, including fragments similar to this compound, was found to compete with β-endorphin for high-affinity receptors on T lymphocytes. This suggests potential roles in modulating immune responses or studying T lymphocyte behavior (Navolotskaya et al., 2001).

Murine Major Histocompatibility Complex

Research into the primary structure of murine histocompatibility antigens revealed sequences containing portions similar to the peptide . This could implicate such peptides in histocompatibility or immune response mechanisms (Uehara et al., 1980).

Synthetic β-Endorphin-Like Peptides

Studies on synthetic β-endorphin-like peptides, closely related to the queried peptide, indicate their ability to bind to non-opioid receptors on T lymphocytes. This highlights the potential for these peptides in modulating non-opioid pathways in immune cells (Navolotskaya et al., 2001).

Mechanism of Action

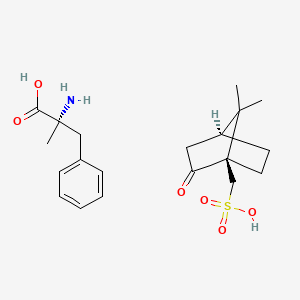

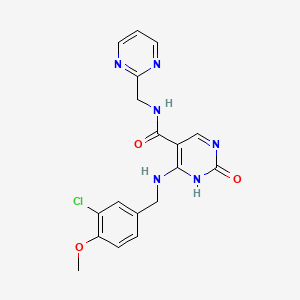

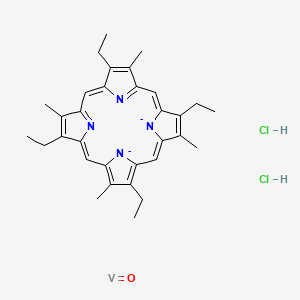

properties

IUPAC Name |

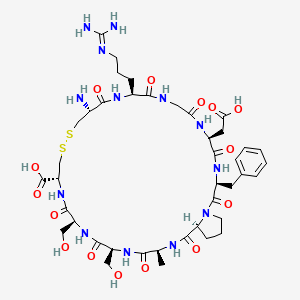

(4R,7S,10S,13S,19S,22S,25S,28S,31R)-31-amino-13-benzyl-10,25,28-tris[(1R)-1-hydroxyethyl]-22-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27,30-nonaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H71N13O14S2/c1-25(2)15-35-46(72)62-39(52(78)79)23-81-80-22-33(53)44(70)63-43(28(5)68)51(77)65-42(27(4)67)50(76)61-38(18-31-20-54-24-57-31)47(73)59-37(17-30-19-55-34-14-10-9-13-32(30)34)45(71)56-21-40(69)58-36(16-29-11-7-6-8-12-29)48(74)64-41(26(3)66)49(75)60-35/h6-14,19-20,24-28,33,35-39,41-43,55,66-68H,15-18,21-23,53H2,1-5H3,(H,54,57)(H,56,71)(H,58,69)(H,59,73)(H,60,75)(H,61,76)(H,62,72)(H,63,70)(H,64,74)(H,65,77)(H,78,79)/t26-,27-,28-,33+,35+,36+,37+,38+,39+,41+,42+,43+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJDFZGRPZQVJN-JIYQNHPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)C(C)O)C(C)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)N)C(=O)O)CC(C)C)[C@@H](C)O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)[C@@H](C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H71N13O14S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1166.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-Dibromo-5,6-bis((2-octyldodecyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B1495710.png)

![(R)-Methyl 4-((3R,5S,8S,9S,10S,13R,14S,17R)-3-(tert-butyldimethylsilyloxy)-10,13-dimethyl-7-(trimethylsilyloxy)-2,3,4,5,8,9,10,11,12,13,14,15,16,17-Tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1495736.png)

![8-Iodoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1495757.png)